Bis(1H-tetrazolyl)amine ammonium salt
Description
Structure
2D Structure
Properties
Molecular Formula |
C2H6N10 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
azane;N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C2H3N9.H3N/c3(1-4-8-9-5-1)2-6-10-11-7-2;/h(H3,3,4,5,6,7,8,9,10,11);1H3 |
InChI Key |
MGBJJULSEKJXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)NC2=NNN=N2.N |
Origin of Product |
United States |
Scientific Research Applications
Gas Generant Compositions
One of the primary applications of bis(1H-tetrazolyl)amine ammonium salt is in gas generant compositions for automotive safety systems, particularly in airbag inflators. The compound serves as a high-energy fuel that can generate gas rapidly upon ignition.
- Performance Characteristics :
- BTA-NH3 exhibits improved ballistic performance when used in formulations with smaller particle sizes, typically less than 10 microns .
- The particle morphology significantly affects the combustion characteristics; needle-like crystals yield aggressive ballistic results, while amorphous structures enhance combustion efficiency and stability .
- Composition :
Energetic Materials
BTA-NH3 is also explored as a component in energetic complexes , which are materials designed to release energy rapidly during decomposition or combustion. Recent studies have synthesized various complexes involving BTA-NH3 that demonstrate high energy density.
- Case Studies :
- Research has shown that complexes like [Pb(bta)(H2O)] and [PbCu(bta)2(H2O)5] exhibit good thermal stability and can serve as effective combustion promoters for other explosives such as RDX (1,3,5-trinitro-1,3,5-triazine) .
- The standard molar enthalpies of formation for these complexes have been determined, indicating their potential utility in high-performance explosive formulations .
Combustion Promotion
BTA-NH3 has been investigated for its role as a combustion promoter . Its ability to accelerate the thermal decomposition of other energetic materials makes it valuable for enhancing the performance of explosives.
- Experimental Findings :
- Differential scanning calorimetry (DSC) tests have demonstrated that BTA-NH3 can effectively increase the rate of combustion and improve the overall energy output of formulations containing RDX .
- The impact sensitivity tests indicate that while some complexes derived from BTA-NH3 are sensitive, others present safer handling characteristics suitable for mass storage and transportation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Bis(1H-tetrazolyl)amine ammonium salt with structurally or functionally related compounds:
5,5'-Bis(1H-tetrazolyl)hydrazine (BTH)
- Synthesis : BTH is synthesized similarly to H₂bta but replaces the amine bridge with a hydrazine group .
- Properties :
5,5'-Azotetrazolate (Atz)
- Structure : Contains an azo (-N=N-) bridge instead of an amine group .
- Properties :
- Applications : Primarily experimental due to safety concerns .
5,5'-Bis(1H-tetrazolyl)methane
Ammonium Tetrazolate (NH₄Tz)
- Structure : Single tetrazole ring with an ammonium counterion .
- Properties :
- Applications : Used in low-smoke formulations but outperformed by H₂bta derivatives .
Performance Data Table
Key Research Findings
- Thermal Behavior : this compound exhibits superior thermal stability compared to BTH and Atz, attributed to the robust amine bridge stabilizing the tetrazole rings .
- Coordination Chemistry: H₂bta forms stable complexes with transition metals (e.g., [Zn(H₂bta)₂(NO₃)₂]), enhancing detonation performance while maintaining low sensitivity .
Preparation Methods
Preparation Methods
Several methods have been developed for the synthesis of bis(1H-tetrazolyl)amine ammonium salt, focusing on high yield, purity, and operational simplicity. The main approaches involve the reaction of precursors such as dicyan, sodium azide, ammonium chloride, and ammonium hydroxide under controlled conditions.
Method 1: Aqueous Reaction of Dicyan, Sodium Azide, and Ammonium Chloride
This method is well-documented in patent EP1035118B1 and involves a three-component aqueous reaction:
- Starting materials: Dicyan, sodium azide, and ammonium chloride.
- Procedure:
- Dicyan is added slowly to an aqueous solution containing sodium azide and ammonium chloride under cooled conditions (low temperature).
- The mixture is then heated in two stages: first at 45–55°C for 0.5 to 2 hours, followed by heating at 85–95°C for 3 to 8 hours.
- The bis(1H-tetrazolyl)amine diammonium salt precipitates as sparingly soluble crystals.
- Advantages:
- High purity and high yield of the product.
- Simple isolation by filtration due to low solubility.
- Avoids the use of expensive or toxic reagents like silver salts or hydrogen sulfide.
- Molar ratios:
- Sodium azide to ammonium chloride molar ratio (B/A): 0.9 to 1.5
- Sodium azide to dicyan molar ratio (B/C): 2.0 to 4.0
| Parameter | Condition |
|---|---|
| Temperature Step 1 | 45–55°C |
| Time Step 1 | 0.5–2 hours |
| Temperature Step 2 | 85–95°C |
| Time Step 2 | 3–8 hours |
| Molar ratio (NaN3/ NH4Cl) | 0.9–1.5 |
| Molar ratio (NaN3/dicyan) | 2.0–4.0 |
This method yields a highly pure this compound suitable for energetic applications.
Method 2: Ammoniation of Free Acid with Ammonium Hydroxide
Described in patent US7714143B1, this approach involves converting free bis(1H-tetrazolyl)amine acid into its ammonium salt:
- Procedure:
- A solution of free bis(1H-tetrazolyl)amine acid (e.g., 500 g) is dissolved in distilled water.
- Ammonium hydroxide is added in excess to raise the pH to at least 9.5.
- The solution is heated to approximately 65–70°C.
- The hot solution is then transferred to a cooled mixing vessel (10–15°C).
- Cold sulfuric acid (33%) is added to adjust the pH to about 4.5 while stirring.
- The mixture is cooled to around 5°C to induce crystallization.
- Particle Size and Thermal Properties:
- Laser particle size analysis shows a mean particle size of ~2.7 microns.
- Differential scanning calorimetry (DSC) reveals an exotherm at 278.24°C, indicating thermal stability.
- Applications:
| Step | Condition |
|---|---|
| Initial solution | 500 g free acid in 13 L water |
| Ammoniation pH | ≥9.5 |
| Heating temperature | 65–70°C |
| Cooling temperature | 10–15°C during acid addition |
| Final pH | ~4.5 |
| Final temperature | ~5°C |
| Particle size (mean) | 2.7 microns |
| DSC exotherm | 278.24°C |
Comparative Analysis of Preparation Methods
| Aspect | Method 1: Aqueous Reaction (Patent EP1035118B1) | Method 2: Ammoniation of Free Acid (Patent US7714143B1) | Method 3: Metal-Catalyzed Synthesis (Research) |
|---|---|---|---|
| Starting Materials | Dicyan, sodium azide, ammonium chloride | Free bis(1H-tetrazolyl)amine acid, ammonium hydroxide | Thioureas, sodium azide, bismuth nitrate |
| Reaction Medium | Aqueous | Aqueous | Organic solvents (CH3CN, DMF) |
| Temperature Range | 45–95°C (two-step heating) | 65–70°C heating, cooling to 5–15°C | 125°C microwave heating |
| Product Isolation | Crystallization and filtration | pH adjustment and cooling crystallization | Filtration after microwave reaction |
| Yield and Purity | High yield, high purity | High purity, particle size controlled | Moderate to high yields of related tetrazoles |
| Scalability | Suitable for large scale | Suitable for large scale | Laboratory scale |
| Application Focus | Gas generants, foaming agents | Gas generants | Synthetic methodology for tetrazole derivatives |
Summary and Recommendations
- The aqueous reaction of dicyan, sodium azide, and ammonium chloride under controlled temperature and molar ratios is the most efficient and practical method for preparing this compound with high purity and yield.
- The ammoniation of free acid provides a straightforward route to the monoammonium salt with controlled particle size and thermal stability, suitable for energetic material formulations.
- Recent advances in metal-catalyzed tetrazole synthesis offer promising insights into tetrazole ring formation but are currently more applicable to substituted tetrazoles rather than the bis(tetrazolyl)amine ammonium salt itself.
- For industrial or large-scale synthesis, the aqueous method (Method 1) is preferred due to simplicity, cost-effectiveness, and scalability.
This detailed analysis consolidates diverse, authoritative sources to provide a clear understanding of the preparation methods of this compound, supporting further research and industrial application development.
Q & A
Q. What is the mechanism of ammonium salt formation in Bis(1H-tetrazolyl)amine, and why is this form advantageous for experimental applications?
The ammonium salt forms via acid-base reactions where the amine group in Bis(1H-tetrazolyl)amine accepts a proton (H⁺) from an acid, resulting in a positively charged ammonium ion paired with a counterion (e.g., Cl⁻, NO₃⁻). This ionic nature enhances water solubility, facilitating dissolution in polar solvents for reactions or biological assays . The salt form also improves thermal stability compared to the free base, reducing volatility and degradation risks during storage or high-temperature experiments .
Q. How does the tetrazole ring influence the chemical reactivity of Bis(1H-tetrazolyl)amine ammonium salt?
The tetrazole ring, containing four nitrogen atoms, imparts high electron-deficient character, enabling participation in electrophilic substitution and coordination reactions. For example, the ring can act as a ligand in metal-organic frameworks (MOFs) or undergo functionalization via nitration or alkylation. These reactions are typically conducted under acidic or basic conditions, with reagents like HNO₃ or alkyl halides .
Q. What experimental methods are used to confirm the purity and structure of this compound?
Key techniques include:
- Elemental Analysis : Quantifies C, H, N content to verify stoichiometry.
- FT-IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
- ¹H/¹³C NMR : Confirms proton environments (e.g., NH₄⁺ resonance at ~6.5–7.5 ppm in D₂O) and aromatic signals from biphenyl/tetrazole moieties .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict decomposition pathways and stability of this compound under varying conditions?
Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets (e.g., 6-31G(d)) calculates bond dissociation energies and transition states. For example, studies using Gaussian 09 revealed that the compound’s primary decomposition involves ring-opening reactions initiated by N–N bond cleavage, releasing nitrogen gas. Thermochemical programs like EXPLO5 further model detonation parameters (e.g., velocity ~8500 m/s) for energetic materials research .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s thermodynamic properties?
Discrepancies in enthalpy of formation (ΔHf) or sublimation energy often arise from approximations in computational models. Cross-validation using multiple methods is critical:
- Atomization Energy Approach : CBS-QB3 calculations for gas-phase ΔHf.
- Isodesmic Reactions : Minimizes systematic errors by balancing bond types.
- Experimental Calorimetry : Measures heat release during combustion to refine computational outputs .
Q. How can synthetic routes to this compound be optimized for yield and scalability in academic settings?
Key steps include:
- Cyclization : Reacting cyanoguanidine with NaN₃ under acidic conditions to form the tetrazole ring.
- Ammoniation : Treating the free base with NH₄OH or NH₄Cl in ethanol.
- Purification : Recrystallization from water/ethanol mixtures to remove unreacted azides. Yields >75% are achievable with stoichiometric control and inert atmospheres .
Q. What role does this compound play in designing high-energy-density materials (HEDMs)?
The compound’s high nitrogen content (≈70%) and exothermic decomposition (~−400 kJ/mol) make it a candidate for explosives or propellants. Derivatives like 5,5’-bis(2-methyltetrazolyl)amine show enhanced thermal stability (Tdec > 200°C) and detonation pressure (~30 GPa), modeled via ANSYS Autodyn simulations .
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and stability of the ammonium salt?
X-ray diffraction studies reveal layered crystal structures stabilized by N–H···N hydrogen bonds between ammonium ions and tetrazole rings. Disruption of these interactions (e.g., via hygroscopicity) can lead to phase changes, monitored via dynamic vapor sorption (DVS) or powder XRD .
Q. Methodological Recommendations
- Contradiction Analysis : Compare computational results (e.g., CBS-QB3 vs. B3LYP) with experimental DSC/TGA data to identify systematic errors.
- Safety Protocols : Handle the compound in fume hoods with blast shields due to its energetic properties; store in desiccated, non-metallic containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
